4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a unique combination of functional groups, including a chloro-substituted phenyl ring and a bromo-substituted chromene core, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves a multi-step process One common method starts with the preparation of the chromene core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
The chloro-3,5-dimethylphenyl moiety can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The final step typically involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or chromene derivatives.
Scientific Research Applications
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or photostability.
Mechanism of Action
The mechanism of action of 4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylate: Unique due to its specific substitution pattern and combination of functional groups.
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.
4-chloro-3,5-dimethylphenyl 6-bromo-2-oxo-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxylate ester.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.
Properties
Molecular Formula |
C18H12BrClO4 |
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Molecular Weight |
407.6 g/mol |
IUPAC Name |
(4-chloro-3,5-dimethylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C18H12BrClO4/c1-9-5-13(6-10(2)16(9)20)23-17(21)14-8-11-7-12(19)3-4-15(11)24-18(14)22/h3-8H,1-2H3 |
InChI Key |
HWJXPSHHOVOXCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Origin of Product |
United States |
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